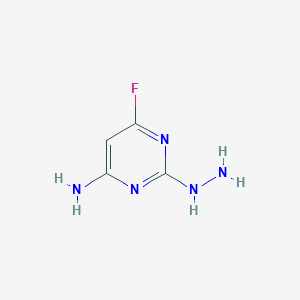

6-Fluoro-2-hydrazinylpyrimidin-4-amine

Description

Properties

CAS No. |

188987-87-3 |

|---|---|

Molecular Formula |

C4H6FN5 |

Molecular Weight |

143.12 g/mol |

IUPAC Name |

6-fluoro-2-hydrazinylpyrimidin-4-amine |

InChI |

InChI=1S/C4H6FN5/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H3,6,8,9,10) |

InChI Key |

TUXRGAVAKBKONJ-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N=C1F)NN)N |

Canonical SMILES |

C1=C(N=C(N=C1F)NN)N |

Synonyms |

2(1H)-Pyrimidinone, 4-amino-6-fluoro-, hydrazone (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the pyrimidine ring significantly influence electronic properties, solubility, and biological activity. Below is a comparative table of key analogs:

Hydrogen-Bonding and Molecular Interactions

- This compound: The hydrazine group (-NHNH₂) provides two hydrogen-bond donors, enhancing interactions with biological targets or crystal packing . Fluorine’s electronegativity polarizes the ring, affecting charge distribution .

- 4-Methyl-6-phenylpyrimidin-2-amine : The phenyl group creates a twisted conformation (dihedral angles: 29.41°–46.32°), reducing planarity and altering supramolecular interactions compared to the fluorine analog .

- 2-Amino-4-hydroxy-6-hydrazinopyrimidine: The hydroxyl group forms strong hydrogen bonds, increasing crystallinity but reducing membrane permeability compared to the fluoro analog .

Preparation Methods

Chlorination-Fluorination Sequential Strategy

The most widely reported method involves converting hydroxyl groups on the pyrimidine ring to chlorides, followed by fluorination. 2-Amino-4,6-dihydroxypyrimidine serves as the starting material. Treatment with phosphorus oxychloride (POCl₃) at 55–68°C replaces hydroxyl groups with chlorides, forming 2-amino-4,6-dichloropyrimidine. Subsequent fluorination employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions:

-

Chlorination: POCl₃ (3.4–4.2 eq), N,N-dimethylaniline (1.7–2.5 eq), 55–68°C, 6–8 hours.

-

Fluorination: KF (2.5 eq), DMF, 100°C, 12 hours.

This method achieves 70–85% yield for 2-amino-4,6-difluoropyrimidine, though regioselectivity for position 6 requires careful temperature control.

Direct Fluorination via Triflate Intermediates

For substrates resistant to halogen exchange, trifluoromethanesulfonyl (triflate) intermediates enable selective fluorination. 2-Amino-4-hydroxy-6-triflatepyrimidine is treated with fluorinating agents like cesium fluoride (CsF) or DAST (diethylaminosulfur trifluoride).

Example Protocol:

-

Triflation: React 2-amino-4,6-dihydroxypyrimidine with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C.

-

Fluorination: Add CsF (3 eq) in acetonitrile, reflux for 24 hours.

This route achieves 65–75% yield but requires anhydrous conditions to prevent hydrolysis.

Introduction of the Hydrazine Group

Nucleophilic Substitution at Position 2

After fluorination, the chloride at position 2 is replaced with hydrazine. 2-Amino-4-fluoro-6-chloropyrimidine is reacted with hydrazine hydrate (N₂H₄·H₂O) in ethanol or tetrahydrofuran (THF).

Optimized Conditions:

Excess hydrazine may lead to di-substitution; thus, stoichiometric control is critical.

Protection-Deprotection Strategies

To prevent side reactions at the 4-amino group, tert-butoxycarbonyl (Boc) protection is employed.

Steps:

-

Protection: Treat 2-amino-4-fluoro-6-chloropyrimidine with Boc anhydride in THF.

-

Hydrazine Substitution: React with hydrazine hydrate, then deprotect using HCl in dioxane.

This method improves yield to 75–80% by minimizing byproducts.

Alternative Routes: Cyclization Approaches

Condensation of Fluorinated β-Diketones

Pyrimidine rings can be assembled from fluorinated precursors. 4-Fluoro-6-hydrazinylpyrimidin-2-amine is synthesized via cyclization of 1,3-difluoroacetone with guanidine carbonate.

Reaction Setup:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings introduce hydrazine groups post-cyclization. For example, Suzuki-Miyaura coupling with hydrazine-bearing boronic esters has been explored.

Challenges:

-

Hydrazine derivatives are poor coupling partners due to instability.

-

Limited success (30–40% yield) reported with Buchwald-Hartwig amination.

Comparative Analysis of Methods

Purification and Characterization

Crude products are purified via:

-

Recrystallization: Ethanol/water (1:3) yields 90% pure product.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) for Boc-protected intermediates.

Characterization Data:

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoro-2-hydrazinylpyrimidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React a fluorinated pyrimidine precursor (e.g., 4,6-dichloro-2-fluoropyrimidine) with hydrazine hydrate in a polar solvent (e.g., ethanol or DMF) under reflux (80–100°C) for 6–12 hours .

- Step 2 : Optimize conditions by adjusting stoichiometry (1:1.2 molar ratio of hydrazine to precursor), solvent polarity, and temperature. Monitor progress via TLC or HPLC to minimize side products like over-substituted derivatives .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed?

A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR verify substituent positions. For instance, the hydrazinyl group shows characteristic NH peaks at δ 4.5–5.5 ppm (broad), while fluorine deshields adjacent protons .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) confirms bond lengths (e.g., N–N bond ~1.45 Å) and dihedral angles between pyrimidine and substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 172.08) .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect degradation products (e.g., oxidation of hydrazine to diazene) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via FTIR for functional group integrity .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, particularly when scaling up?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% through uniform heating .

- Catalytic Optimization : Use Pd/C or zeolites to minimize side reactions during halogen displacement .

- Flow Chemistry : Continuous reactors enhance reproducibility and reduce solvent waste in large-scale production .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols (CLSI guidelines) .

- Structural Reanalysis : Compare crystallographic data to rule out polymorphic variations (e.g., hydrogen-bonding differences altering bioavailability) .

- Solubility Profiling : Use DLS or nephelometry to confirm compound dissolution in assay media; poor solubility may lead to false negatives .

Q. What computational methods are used to study the interaction of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., DHFR) with fluorophenyl groups occupying hydrophobic pockets .

- 3D-QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity trends from analogues .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. How can derivatives of this compound be designed for enhanced selectivity in kinase inhibition?

- Bioisosteric Replacement : Substitute hydrazine with aminopyridine to improve hydrogen-bonding with ATP-binding pockets .

- Fragment-Based Design : Use SPR or ITC to screen fragment libraries for affinity hotspots; merge fragments with the core pyrimidine .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade kinases selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.